molecular formula C40H63NO10 B1262714 Spinosyn H

Spinosyn H

Cat. No.: B1262714
M. Wt: 717.9 g/mol
InChI Key: IOCQRADVOJDJIS-SGFJDKLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spinosyn H is a macrolide.

Scientific Research Applications

Insecticidal Applications

Mechanism of Action
Spinosyns primarily disrupt nicotinic acetylcholine receptors in insects, leading to paralysis and death. This unique mechanism allows for effective pest control with reduced toxicity to non-target organisms, including beneficial insects and mammals .

Target Pests
Spinosyn H is effective against a range of agricultural pests, including:

  • Lepidoptera : Such as caterpillars and moths.
  • Diptera : Including flies and mosquitoes.
  • Hemiptera : Such as aphids and whiteflies.
  • Coleoptera : Including beetles.

The broad-spectrum activity makes this compound particularly valuable in integrated pest management programs .

Efficacy Data

The following table summarizes the efficacy of this compound against various target pests:

Pest TypeSpeciesLC50 (µg/cm²)Reference
LepidopteraSpodoptera exigua0.0046
DipteraMusca domestica0.01
HemipteraAphis gossypii0.005
ColeopteraDiabrotica virgifera0.006

Veterinary Applications

This compound has also been investigated for its potential in veterinary medicine, particularly for controlling ectoparasites in livestock. The compound has been developed into formulations for use against pests such as lice and flies on cattle and sheep.

Case Studies

  • Elector PSP : Approved in the United States for controlling horn flies and lice on cattle, demonstrating significant efficacy with minimal environmental impact .
  • Extinosad : Registered in Australia for controlling blowfly strike and lice on sheep, showcasing its effectiveness in veterinary applications .

Environmental Impact

This compound is noted for its lower environmental toxicity compared to traditional insecticides. Studies indicate that spinosyns have minimal effects on non-target organisms, such as pollinators and aquatic life, making them suitable for sustainable agricultural practices .

Research Insights

Recent studies have explored the systemic effects of this compound exposure on non-target organisms. For instance, low doses have been shown to induce mitochondrial defects and oxidative stress in certain model organisms, raising awareness about potential long-term ecological impacts .

Q & A

Basic Research Questions

Q. What methods are used to characterize the purity and stability of Spinosyn H in laboratory settings?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for assessing purity and degradation products. This compound’s stability can be evaluated under varying pH, temperature, and light conditions, referencing protocols established for Spinosyn A/D . For example, Spinosyn A has a hydrolysis half-life (DT50) of 200 days at pH 9, while photodegradation in water occurs rapidly (DT50 <1 day), suggesting similar experimental frameworks for this compound . Storage at -20°C in inert solvents (e.g., methanol) is recommended to minimize decomposition .

Q. How is this compound synthesized, and what are the key challenges in its production?

  • Methodological Answer : this compound is derived via fermentation of Saccharopolyspora spinosa, analogous to Spinosyn A/D. Optimization of fermentation media (carbon/nitrogen sources) and fed-batch strategies are critical for yield improvement. Challenges include avoiding metabolic bottlenecks (e.g., nitrogen limitation) and managing byproducts like N-demethyl derivatives, which require purification using reverse-phase chromatography . Researchers should monitor spinosyn ratios (e.g., H vs. A/D) using NMR or HPLC-MS to ensure consistency .

Q. What is the proposed mechanism of action of this compound on insect nicotinic acetylcholine receptors (nAChRs)?

  • Methodological Answer : this compound likely targets the α6 subunit of nAChRs, inducing prolonged channel opening and hyperexcitation, as demonstrated for Spinosyn A/D . Electrophysiological assays (e.g., patch-clamp on Drosophila neurons) and competitive binding studies with radiolabeled spinosyns can validate receptor specificity. Dose-response curves should compare this compound’s EC50 values with Spinosyn A/D to assess potency differences .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between this compound and structurally related spinosyns?

  • Methodological Answer : Contradictions may arise from differential receptor binding or metabolic stability. Comparative studies should:

  • Use isogenic insect strains to control for genetic variability in nAChR expression.
  • Apply metabolic inhibitors (e.g., P450 inhibitors) to assess detoxification pathways.
  • Perform molecular docking simulations to predict binding affinities for this compound versus A/D .
  • Reference: Structural differences in the macrolide ring (e.g., methylation patterns) significantly impact bioactivity .

Q. What experimental designs are optimal for studying this compound’s environmental degradation pathways?

  • Methodological Answer : Use radiolabeled this compound (e.g., ¹⁴C-labeled) to track degradation in soil/water systems. Key parameters:

  • Photodegradation : Expose to UV light (λ=254 nm) and quantify breakdown products via LC-MS.
  • Microbial Metabolism : Conduct aerobic/anaerobic soil incubations; compare DT50 values with Spinosyn A/D (e.g., Spinosyn A’s soil DT50 = 9–17 days) .
  • Data Analysis : Apply first-order kinetics models and identify metabolites (e.g., N-demethyl derivatives) using high-resolution mass spectrometry .

Q. How can researchers optimize fermentation conditions for this compound production while minimizing byproduct formation?

  • Methodological Answer : Use response surface methodology (RSM) to model interactions between pH, temperature, and aeration. Key steps:

  • Screening : Plackett-Burman design to identify critical factors (e.g., dissolved oxygen, precursor availability).
  • Optimization : Central composite design to maximize titers.
  • Byproduct Control : Integrate real-time metabolomics to detect undesirable intermediates (e.g., spinosyn B) and adjust feeding strategies .

Q. Methodological Frameworks

  • For Hypothesis Testing : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .
  • For Data Contradictions : Apply root-cause analysis (RCA) frameworks, such as Ishikawa diagrams, to identify experimental variables (e.g., assay conditions, sample purity) .
  • For Literature Reviews : Structure searches using PICO (Population, Intervention, Comparison, Outcome) to focus on mechanistic or comparative studies .

Properties

Molecular Formula

C40H63NO10

Molecular Weight

717.9 g/mol

IUPAC Name

(1S,2R,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-7-[(2R,3R,4S,5S,6S)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione

InChI

InChI=1S/C40H63NO10/c1-9-25-11-10-12-33(51-35-16-15-32(41(5)6)22(3)47-35)21(2)36(43)31-19-29-27(30(31)20-34(42)49-25)14-13-24-17-26(18-28(24)29)50-40-37(44)39(46-8)38(45-7)23(4)48-40/h13-14,19,21-30,32-33,35,37-40,44H,9-12,15-18,20H2,1-8H3/t21-,22-,23+,24-,25+,26-,27-,28-,29-,30+,32+,33+,35+,37-,38+,39+,40+/m1/s1

InChI Key

IOCQRADVOJDJIS-SGFJDKLNSA-N

Isomeric SMILES

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)O)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C

Canonical SMILES

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)O)C)OC6CCC(C(O6)C)N(C)C

Synonyms

spinosyn H
spinosyn-H

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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